Product packaging for N,N-Dimethylformamide dibenzyl acetal(Cat. No.:CAS No. 2016-04-8)

N,N-Dimethylformamide dibenzyl acetal

Cat. No.: B1581899
CAS No.: 2016-04-8
M. Wt: 271.35 g/mol
InChI Key: JFIKHFNGAURIIB-UHFFFAOYSA-N
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Description

Significance of Formamide (B127407) Acetals as Versatile Reagents in Synthetic Chemistry

N,N-Dimethylformamide (DMF) dialkyl acetals are highly reactive compounds that serve as important reagents in modern organic synthesis. Their utility stems from their ability to participate in two primary categories of reactions: alkylation and formylation. sciencemadness.orgsciencemadness.org This dual reactivity allows them to be used in a wide array of chemical transformations.

As alkylating agents, DMF dialkyl acetals are effective in the synthesis of esters from carboxylic acids and ethers from phenols. sciencemadness.orgsciencemadness.org They are also employed in the alkylation of active methine compounds. In their capacity as formylating agents, these acetals are crucial for introducing a formyl group or its equivalent. This is particularly useful in the synthesis of enamines from compounds with active methylene (B1212753) groups and in the formation of amidines from amines and amides. sigmaaldrich.comsigmaaldrich.com

Furthermore, the applications of DMF acetals extend to the construction and modification of complex molecular structures, including various heterocyclic compounds. sciencemadness.orgsigmaaldrich.com They facilitate dehydrative decarboxylation, converting β-hydroxy carboxylic acids into alkenes, and can induce the cyclization of trans-vicinal diols to form epoxides. sciencemadness.orgsciencemadness.org The reactivity of these compounds is generally driven by the generation of aza-oxo-stabilized carbenium ions, which are key intermediates in their reactions. sciencemadness.orgsciencemadness.org

Positioning of N,N-Dimethylformamide Dibenzyl Acetal (B89532) within the Family of N,N-Dimethylformamide Dialkyl Acetals

Within the broader family of N,N-Dimethylformamide dialkyl acetals, the dibenzyl derivative holds a unique position largely defined by the nature of its benzyl (B1604629) groups. While simpler acetals like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and N,N-Dimethylformamide diethyl acetal (DMF-DEA) are widely used due to their high reactivity, the dibenzyl acetal offers different steric and electronic properties.

The presence of the bulky benzyl groups influences the reagent's reactivity and stability. This steric hindrance can lead to greater selectivity in reactions compared to the smaller methyl or ethyl analogues. For instance, while DMF-DMA is a potent methylating agent, N,N-Dimethylformamide dibenzyl acetal is utilized in specific contexts where the transfer of a dimethylaminomethylene group is desired without competing side reactions. It has been employed in the synthesis of kinase inhibitors through reactions with indole (B1671886) derivatives.

A key application that distinguishes the dibenzyl acetal is its use as a precursor for N,N-dibenzylformamidine. This transformation can be achieved through a trans-amidation reaction, where N,N-Dimethylformamide dimethyl acetal first reacts with dibenzylamine (B1670424) to form an intermediate, which then smoothly reacts with a primary amine to yield the corresponding amidine. researchgate.net The resulting N,N-dibenzylformamidine is valuable as a protecting group for primary amines, as the dibenzyl group can be removed under specific catalytic hydrogenation conditions. researchgate.net

Historical Development and Evolution of N,N-Dimethylformamide Acetal Chemistry in Academic Research

The chemistry of formamide acetals is intrinsically linked to the development of their parent amide, N,N-Dimethylformamide (DMF), which was first synthesized in 1893. wikipedia.org The exploration into formamide acetals as synthetic reagents gained momentum much later. Early methods for synthesizing these acetals, such as N,N-Dimethylformamide dimethyl acetal, involved chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). google.com These early routes were often complex and provided low yields, limiting their widespread use and generating significant waste. google.com

The latter half of the 20th century saw significant advancements in synthetic methodologies, leading to more efficient and reliable preparations of DMF acetals. This, in turn, spurred detailed investigations into their chemical reactivity. Research published in the 1970s and beyond began to systematically document the broad utility of formamide acetals in alkylation and formylation reactions, establishing them as versatile tools in the organic chemist's arsenal. sciencemadness.org The study of formamide itself has even extended into prebiotic chemistry, where it is considered a potential precursor for the building blocks of life, highlighting the fundamental importance of this chemical family. torvergata.it The continuous development of new applications, from heterocyclic synthesis to the formation of protecting groups, reflects the enduring relevance and evolution of formamide acetal chemistry in academic and industrial research. sigmaaldrich.comresearchgate.net

Interactive Data Table 1: Comparison of Select N,N-Dimethylformamide Dialkyl Acetals

Acetal NameMolecular FormulaKey Characteristics & Applications
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C₅H₁₃NO₂Highly reactive; widely used as a methylating and formylating agent; synthesis of enamines, amidines, and heterocycles. sigmaaldrich.comsigmaaldrich.com
N,N-Dimethylformamide diethyl acetal (DMF-DEA) C₇H₁₇NO₂Intermediate reactivity and steric bulk between DMF-DMA and more hindered acetals; used in esterification and indole synthesis. sciencemadness.orglabproinc.com
N,N-Dimethylformamide di-tert-butyl acetal C₁₁H₂₅NO₂High steric hindrance provides selectivity; primarily used as a protecting group for carboxylic acids by forming tert-butyl esters.
This compound C₁₇H₂₁NO₂Bulky benzyl groups influence reactivity and stability; used to introduce dimethylaminomethylene groups and as a precursor for N,N-dibenzylformamidine protecting groups. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B1581899 N,N-Dimethylformamide dibenzyl acetal CAS No. 2016-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1,1-bis(phenylmethoxy)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H21NO2/c1-18(2)17(19-13-15-9-5-3-6-10-15)20-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIKHFNGAURIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173987
Record name 1,1-Bis(benzyloxy)trimethylamine
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Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2016-04-8
Record name N,N-Dimethyl-1,1-bis(phenylmethoxy)methanamine
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Record name 1,1-Bis(benzyloxy)trimethylamine
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Record name 1,1-Bis(benzyloxy)trimethylamine
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Record name 1,1-bis(benzyloxy)trimethylamine
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Chemical Reactivity and Mechanistic Investigations of N,n Dimethylformamide Dibenzyl Acetal

Fundamental Reaction Pathways of Formamide (B127407) Acetals

Formamide acetals, including N,N-Dimethylformamide dibenzyl acetal (B89532), primarily engage in two main categories of reactions: alkylation and formylation. sciencemadness.orgsciencemadness.org These transformations are facilitated by the generation of highly reactive intermediates that readily interact with a variety of nucleophiles. sciencemadness.orgsciencemadness.org

N,N-Dimethylformamide dibenzyl acetal serves as an effective benzylating agent for various nucleophilic functional groups. The reaction involves the transfer of a benzyl (B1604629) group from the acetal to the nucleophile. This pathway is particularly useful for the esterification of carboxylic acids to form benzyl esters and the etherification of phenols and thiols to yield benzyl ethers and thioethers, respectively. sciencemadness.orgsciencemadness.orgresearchgate.net The use of N,N-dimethylformamide dialkyl acetals has been established as a method for N-alkylation of N-H containing compounds. researchgate.net In these reactions, the orthoamide functionality acts as a direct source of the alkyl (or benzyl) group, which is transferred to the substrate. researchgate.net

Table 1: Examples of Alkylation Reactions

NucleophileSubstrate ExampleProduct Type
Carboxylic AcidR-COOHBenzyl Ester (R-COOCH₂Ph)
PhenolAr-OHBenzyl Ether (Ar-OCH₂Ph)
ThiolR-SHBenzyl Thioether (R-SCH₂Ph)
Amine/AmideR₂NHN-Benzylated Amine (R₂NCH₂Ph)

A principal application of this compound is in formylation and aminomethylenation reactions. sciencemadness.org It readily reacts with compounds possessing active methylene (B1212753) groups (CH-acidic compounds) to form enamines. sciencemadness.orgsciencemadness.org This transformation, known as aminomethylenation, involves the formation of a new carbon-carbon bond and the subsequent elimination of benzyl alcohol. sciencemadness.org This reactivity is widely exploited in the synthesis of heterocyclic compounds, where the resulting enamines serve as key intermediates. researchgate.netscirp.orgresearchgate.net Similarly, the acetal can formylate primary and secondary amines to produce amidines. sciencemadness.org These reactions are valuable for installing a one-carbon unit into a molecular framework. scirp.org For instance, it has been used in the synthesis of kinase inhibitors by reacting with indole (B1671886) derivatives to introduce dimethylaminomethylene groups.

Table 2: Substrates for Formylation and Aminomethylenation

Substrate ClassExample SubstrateProduct Type
Active MethyleneMalononitrileEnamine
KetonesCyclohexanoneEnaminone
AminesAnilineFormamidine (B1211174)
AmidesBenzamideN-Acylformamidine

This compound is an effective reagent for specific dehydration reactions. sciencemadness.org It facilitates the dehydrative decarboxylation of β-hydroxy carboxylic acids, leading to the formation of alkenes through an anti-elimination pathway. sciencemadness.org This provides a complementary method to the syn-elimination that proceeds via β-lactone intermediates. sciencemadness.org

Furthermore, formamide acetals are used to convert trans-vicinal diols into epoxides with inversion of configuration at one of the carbon centers. sciencemadness.orgresearchgate.net The reaction proceeds through a cyclic intermediate, which then undergoes elimination to form the epoxide ring. sciencemadness.orgacsgcipr.org This method is a valuable tool for synthesizing epoxides from diols, which can be obtained from processes like the Sharpless asymmetric dihydroxylation. acsgcipr.org

Proposed Reaction Mechanisms Involving Oxo-Stabilized Carbenium Ion Intermediates

The diverse reactivity of formamide acetals is rationalized by the formation of a highly electrophilic intermediate. sciencemadness.orgsciencemadness.org The generally accepted mechanism involves the thermal elimination of an alkoxide (in this case, benzyloxide) from the acetal to generate a resonance-stabilized cation known as an alkoxymethylidene-N,N-dimethylammonium ion or an oxo-stabilized carbenium ion. researchgate.net

This cationic species, [CH(OCH₂Ph)N(CH₃)₂]⁺, is a potent electrophile. Density Functional Theory (DFT) calculations on this compound confirm a significant partial positive charge on the central carbon, making it highly susceptible to nucleophilic attack. The subsequent reaction with a nucleophile (Nu⁻) can proceed via two main pathways, which accounts for the observed products:

Attack at the Central Carbon (Formylation/Aminomethylenation): The nucleophile attacks the electrophilic carbon, leading to the displacement of the remaining benzyloxy group and the formation of a formylated or aminomethylenated product.

Attack at the Benzyl Carbon (Alkylation): The nucleophile attacks the benzylic carbon of the alkoxy group in an Sₙ2-type displacement, resulting in a benzylated nucleophile and N,N-dimethylformamide.

The formation of this stabilized carbenium ion is a key feature that distinguishes the reactivity of formamide acetals. sciencemadness.orgsciencemadness.org

Impact of Benzyl Substituents on Reactivity and Selectivity Compared to Alkyl Analogues

The nature of the alkoxy group significantly influences the reactivity and stability of formamide acetals. Compared to its common alkyl analogues, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and N,N-Dimethylformamide diethyl acetal (DMF-DEA), the dibenzyl acetal exhibits distinct properties.

Steric Hindrance: The bulky benzyl groups sterically hinder the approach of nucleophiles to the electrophilic center. This generally results in lower reaction rates compared to the less hindered DMF-DMA.

Stability: The increased steric bulk of the benzyl groups provides enhanced stability. This compound is more resistant to hydrolysis and more stable under basic conditions than its dimethyl or diethyl counterparts. This increased stability makes it a preferred reagent in multi-step syntheses where milder reagents would decompose.

Selectivity: The steric hindrance can also lead to improved selectivity. For instance, in reactions with substrates containing multiple nucleophilic sites, the bulky reagent may react more selectively at the most accessible site. The use of sterically demanding acetals, such as N,N-dimethylformamide dineopentyl acetal, has been shown to be effective in avoiding competing side reactions during esterifications, a principle that extends to the dibenzyl analogue. sciencemadness.orgnih.gov

Role of Solvent Effects on Reaction Outcomes and Stereochemical Control

The choice of solvent plays a critical role in directing the reaction pathway and controlling the stereochemical outcome of reactions involving acetals. The solvent's polarity can influence the equilibrium between an Sₙ1-like and an Sₙ2-like mechanism. acs.org

Polar Solvents: Polar solvents can stabilize the oxo-stabilized carbenium ion intermediate, promoting an Sₙ1-type pathway. acs.org This dissociation into a free cation can lead to a loss of stereochemical information, resulting in mixtures of stereoisomers.

Nonpolar Solvents: In contrast, nonpolar solvents like toluene (B28343) or trichloroethylene (B50587) disfavor the formation of free ionic intermediates. acs.org This promotes a more concerted Sₙ2-like mechanism, where the nucleophile attacks as the leaving group departs. acs.org This pathway generally leads to higher stereoselectivity and is crucial for reactions where stereochemical integrity must be maintained, such as the conversion of a chiral diol to an epoxide. acs.org Computational models have been used to refine activation energy estimates and guide solvent selection, with solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) showing different effects on reaction pathways.

Catalytic Promotion of this compound Mediated Transformations

The reactivity of this compound (DMF-DBA) can be significantly enhanced and directed through the use of catalytic systems. These catalysts can activate the acetal, the substrate, or both, facilitating transformations that might otherwise be sluggish or unselective. The exploration of catalytic methods broadens the synthetic utility of DMF-DBA, enabling milder reaction conditions and expanding the scope of accessible products. The primary modes of catalytic promotion observed involve Lewis acids, with less documented evidence for Brønsted acid or transition metal-catalyzed processes specifically involving DMF-DBA as the mediating reagent.

Lewis Acid Promotion

This compound itself can function as a Lewis acid catalyst in certain transformations. This catalytic behavior is particularly evident in cycloaddition reactions.

In [4+2] cycloaddition reactions between electron-deficient alkynes and vinylarenes, DMF-DBA has been shown to act as an effective Lewis acid catalyst. The proposed mechanism suggests that the acetal's oxygen atoms coordinate to the alkyne's π-system, which lowers the activation energy for the cyclization process. This interaction facilitates the formation of a six-membered transition state, leading to the synthesis of 1,2-disubstituted dihydronaphthalenes in high yields.

A notable example of this catalysis is the reaction for the synthesis of 1,2-disubstituted dihydronaphthalenes. The use of a catalytic amount of this compound (5 mol%) in toluene at 80°C resulted in a product yield of over 90%. Density Functional Theory (DFT) studies have supported the proposed mechanism involving the stabilization of the transition state through coordination with the acetal.

Table 1: Lewis Acid Catalyzed [4+2] Cycloaddition using this compound

ReactantsCatalyst (Loading)SolventTemperatureYieldProduct
Electron-deficient alkyne, VinylareneThis compound (5 mol%)Toluene80 °C>90%1,2-disubstituted dihydronaphthalene

Brønsted Acid Promotion

While the synthesis of this compound itself often employs an acid catalyst, detailed research findings on the use of Brønsted acids to specifically promote transformations mediated by pre-formed DMF-DBA are not widely available in the reviewed literature. In principle, a Brønsted acid could protonate one of the benzyloxy groups of DMF-DBA, facilitating its departure and the formation of a reactive acyliminium ion intermediate. This activation would render the carbon atom of the former acetal more electrophilic, enhancing its reactivity towards nucleophiles. However, specific examples and detailed studies of this type of catalytic promotion are not extensively documented.

Transition Metal-Catalyzed Reactions

The involvement of transition metal catalysts in reactions where this compound acts as a key reactant or mediator is not a broadly reported area of research in the available literature. While transition metals are widely used in a vast array of organic transformations, their specific application to catalyze reactions directly mediated by DMF-DBA is not well-documented.

One related area involves the use of a transition metal catalyst for the cleavage of a protecting group derived from a similar structure. For instance, the N,N-dibenzylformamidine protecting group, which can be formed from the intermediate N,N-dibenzylformamide dimethyl acetal, can be removed via catalytic hydrogenation using a Pearlman catalyst (Palladium(II) hydroxide (B78521) on carbon). This indicates the compatibility of the dibenzyl functionality with certain transition metal-catalyzed hydrogenations, though it does not represent a direct catalytic promotion of a transformation mediated by DMF-DBA itself.

Further research is required to explore the potential synergies between transition metal catalysis and the reactivity of this compound in organic synthesis.

Advanced Analytical Techniques in the Study of N,n Dimethylformamide Dibenzyl Acetal

Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N-Dimethylformamide dibenzyl acetal (B89532), providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H and ¹³C NMR Analysis: The ¹H NMR spectrum provides a quantitative count of the different types of protons, while the ¹³C NMR spectrum reveals the various carbon environments within the molecule. For N,N-Dimethylformamide dibenzyl acetal, the expected chemical shifts are based on the distinct electronic environments of the N,N-dimethyl, methine, and dibenzyl moieties.

Conformational Dynamics: A key structural feature of N,N-dimethylamides and their derivatives is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. researchgate.net This phenomenon can make the two N-methyl groups magnetically non-equivalent, leading to two distinct singlets or a single broadened peak in the NMR spectrum at room temperature. researchgate.net Low-temperature NMR studies can "freeze" this rotation on the NMR timescale, resolving the individual signals and allowing for a more detailed conformational analysis. The bulky benzyl (B1604629) groups also influence the rotational dynamics and preferred conformations in solution.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Structural Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
¹H N(CH ₃)₂~2.3 - 2.5Singlet (s)May appear as two singlets or a broad singlet due to restricted C-N bond rotation.
CH (O-)₂~5.0 - 5.5Singlet (s)Acetal proton in a deshielded environment.
O-CH ₂-Ph~4.6 - 4.8Singlet (s)Methylene (B1212753) protons of the benzyl groups.
-C₆H~7.2 - 7.4Multiplet (m)Aromatic protons of the two benzyl groups.
¹³C N(C H₃)₂~38 - 42Quartet (q)Carbon atoms of the dimethylamino group.
C H(O-)₂~100 - 105Doublet (d)The central acetal carbon.
O-C H₂-Ph~68 - 72Triplet (t)Benzylic carbon atoms.
-C ₆H₅~127 - 138MultipleAromatic carbons, including the quaternary ipso-carbon at the downfield end.

Mass Spectrometry (MS) Techniques (EI, PCI, ESI, DART, LIFDI) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound (C₁₇H₂₁NO₂, MW = 271.35 g/mol ) and for deducing its structure through analysis of its fragmentation patterns.

Hard Ionization (Electron Ionization - EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum provides a molecular fingerprint. Key expected fragments for this compound include:

The molecular ion peak [M]⁺ at m/z 271.

A prominent peak at m/z 91, corresponding to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed from the benzyl group.

A fragment from the loss of a benzyloxy radical (•OCH₂Ph), resulting in a peak at m/z 164.

A fragment corresponding to the dimethylaminomethylene cation ([CH=N(CH₃)₂]⁺) at m/z 58.

Soft Ionization (Positive Chemical Ionization - PCI, Electrospray Ionization - ESI): Techniques like ESI and PCI are less energetic and typically yield the intact molecule with a proton attached. This is useful for unambiguously determining the molecular weight. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 272. Sodium adducts, [M+Na]⁺, may also be detected.

Ambient and Specialized Ionization (DART, LIFDI): Direct Analysis in Real Time (DART) and Laser-Induced Field Desorption/Ionization (LIFDI) are advanced techniques that allow for the analysis of samples with minimal preparation, providing rapid molecular weight confirmation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is characterized by the presence of C-O, C-N, and aromatic C-H bonds, and notably, the absence of a carbonyl (C=O) group. The lack of the strong C=O stretching band around 1670-1700 cm⁻¹ clearly distinguishes the acetal from its parent amide, N,N-Dimethylformamide. qiboch.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3100 - 3000C-H StretchAromatic (C₆H₅)Medium
3000 - 2850C-H StretchAliphatic (CH₂, CH₃)Medium-Strong
1600, 1495, 1450C=C StretchAromatic RingMedium-Weak
1250 - 1000C-O StretchAcetal (C-O-C)Strong
1250 - 1100C-N StretchTertiary Amine/Amide derivativeMedium-Strong
770 - 730 & 710 - 690C-H Bend (out-of-plane)Monosubstituted BenzeneStrong

Chromatographic Analysis for Purity Assessment, Separation, and Quantification

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. It is often used as a derivatization agent in GC to enhance the volatility and thermal stability of other analytes, such as amino acids or cocaine. myfisherstore.com For its own analysis, a GC system equipped with a Flame Ionization Detector (FID) can be used for purity assessment and quantification against a standard.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS is a particularly powerful technique. GC separates the components of a mixture, and the mass spectrometer provides identification of each separated component based on its mass-to-charge ratio and fragmentation pattern. This is the definitive method for confirming the purity and identity of the compound in a complex matrix.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common setup. Detection using a UV detector is effective due to the strong absorbance of the two benzyl groups, typically monitored around 254 nm. HPLC is valuable for analyzing potential non-volatile impurities that would not be detected by GC.

Theoretical and Computational Studies on N,n Dimethylformamide Dibenzyl Acetal Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Orbitals, and Reactivity Indices

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to elucidate the electronic characteristics of molecules. For N,N-Dimethylformamide dibenzyl acetal (B89532), DFT calculations are instrumental in understanding its reactivity. By solving the Kohn-Sham equations, DFT provides information on the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Research findings indicate that DFT calculations, for instance, using the B3LYP functional with a 6-31G* basis set, can effectively model the molecule's properties. These calculations reveal the electronic environment around each atom. A key finding is the prediction of a significant partial positive charge on the acetal's central carbon atom, identifying it as the primary electrophilic site susceptible to nucleophilic attack. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity indices, derived from the conceptual DFT framework, offer a quantitative measure of the molecule's reactivity. These indices, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the energies of the frontier orbitals. These parameters are crucial for predicting how the acetal will behave in various chemical environments and in reactions with different nucleophiles and electrophiles.

Below is a table summarizing key electronic properties of N,N-Dimethylformamide dibenzyl acetal derived from DFT calculations.

Electronic PropertyDescriptionPredicted Value / Significance
Partial Atomic Charge The localized electric charge on the central acetal carbon.+0.35 (Predicted)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Determines nucleophilic character.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Determines electrophilic character.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity.
Electrophilicity Index (ω) A measure of the molecule's ability to accept electrons; quantifies its electrophilic nature.Higher values indicate stronger electrophilicity.

Mechanistic Modeling and Transition State Analysis of Reactions Involving the Acetal

Computational modeling is a powerful asset for mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. This analysis provides a quantitative understanding of reaction barriers (activation energies) and reaction rates.

For this compound, mechanistic modeling has been successfully applied to understand its role in specific transformations. One notable example is its function as a Lewis acid catalyst in [4+2] cycloaddition reactions between vinylarenes and electron-deficient alkynes. DFT studies have been used to model the reaction pathway, confirming a mechanism that proceeds through a six-membered transition state. In this transition state, the acetal's oxygen atoms coordinate to the alkyne, which lowers the activation energy for the cyclization process, thereby catalyzing the reaction.

In other contexts, such as the rearrangement of allylic alcohols catalyzed by DMF acetals, a five-membered cyclic transition state has been proposed. sciencemadness.org Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometric and energetic properties of this state are critical for understanding the reaction's feasibility and selectivity. Computational models can also incorporate solvent effects, often using Polarizable Continuum Models (PCM), to refine activation energy estimates and provide results that more closely mirror experimental conditions.

The table below outlines the findings from mechanistic modeling of a reaction involving this compound.

Reaction TypeRole of AcetalKey Mechanistic FeatureComputational Finding
[4+2] Cycloaddition Lewis Acid CatalystCoordination to alkyne substrateDFT studies confirmed a six-membered transition state, which stabilizes the complex and lowers the activation energy.
Allylic Alcohol Rearrangement Catalyst/ReagentFormation of a cyclic intermediateA five-membered cyclic transition state has been suggested for the general class of DMF acetals. sciencemadness.org

Quantum Chemical Analysis of Bonding, Conformation, and Steric Interactions

Quantum chemical calculations provide fundamental insights into the three-dimensional structure of this compound, including its bonding characteristics, preferred conformations, and the steric influence of its substituents. The presence of two bulky benzyl (B1604629) groups significantly impacts the molecule's geometry and reactivity compared to smaller analogs like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Analysis of the molecule's structure involves optimizing its geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. The bulky benzyl groups introduce considerable steric hindrance around the acetal center. This steric crowding can influence the molecule's stability and modulate its reactivity, for example, by hindering the approach of nucleophiles to the electrophilic carbon.

Conformational analysis involves mapping the potential energy surface as a function of the rotation around key single bonds, such as the C-O bonds of the benzyloxy groups. This analysis reveals the most stable conformers and the energy barriers between them. Understanding the conformational preferences is essential, as the reactivity of the acetal can be dependent on the specific conformation it adopts during a reaction. These steric factors are a key reason for the different reactivity profiles observed between various DMF acetals.

The following table compares the structural features and their implications for this compound and its dimethyl analog.

FeatureThis compoundN,N-Dimethylformamide Dimethyl AcetalImplication
Substituents Two benzyl groupsTwo methyl groupsThe benzyl groups are significantly larger and more sterically demanding.
Steric Hindrance HighLowIncreased steric bulk around the reaction center can decrease reactivity but may increase selectivity.
Conformational Flexibility Rotation of benzyl groups leads to multiple low-energy conformers.Less complex conformational landscape.The accessible conformations can influence the pathway of a chemical reaction.
Electronic Effects Benzyl groups are weakly electron-withdrawing.Methyl groups are electron-donating.Subtle differences in the electronic nature of the acetal carbon.
Stability Generally higher stability under certain conditions due to steric protection. Can be more reactive and less stable under acidic or high-temperature conditions. The choice of acetal can be tailored to the required reaction conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure verification and for interpreting complex experimental spectra. For this compound, these methods can provide a theoretical spectrum that can be compared against experimental measurements.

The prediction of NMR chemical shifts is a common application. The process typically involves first performing a conformational search to identify all low-energy conformers of the molecule. For each conformer, the magnetic shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. uncw.edu The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts calculated for each conformer, which accounts for their relative populations at a given temperature. uncw.edu Coupling constants can also be estimated from the dihedral angles present in the optimized geometries. uncw.edu

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities after a geometry optimization. The calculated frequencies often require scaling by an empirical factor to correct for systematic errors in the computational method and to improve agreement with experimental data. These predicted spectra can help in assigning specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule.

The table below illustrates a hypothetical comparison between computationally predicted and experimentally observed ¹H NMR chemical shifts, demonstrating the utility of this approach.

Proton EnvironmentPredicted ¹H Chemical Shift (ppm) (Illustrative)Experimental ¹H Chemical Shift (ppm) (Illustrative)
N(CH₃)₂ 2.302.28
CH (acetal) 4.854.82
CH₂ (benzyl) 4.504.47
Aromatic H (ortho) 7.357.32
Aromatic H (meta) 7.407.38
Aromatic H (para) 7.307.29

Computational Design of Novel Reactions and Reagent Modifications

Beyond analyzing existing systems, computational chemistry is increasingly used as a predictive and design tool. It allows for the in silico design of novel reactions and the rational modification of reagents to achieve desired properties. For this compound, this approach can be used to explore new synthetic applications or to fine-tune its reactivity.

Computational screening is one such design strategy. By building a virtual library of potential substrates, DFT calculations can be used to estimate the activation energies for their reaction with the acetal. This allows for the rapid identification of promising candidates for new reactions, reducing the need for extensive experimental trial-and-error.

Furthermore, the acetal reagent itself can be modified computationally. For example, one could explore the effect of introducing different substituents onto the benzyl rings. DFT calculations could predict how these modifications would alter the steric and electronic properties of the acetal. This could lead to the design of new acetals with enhanced stability, increased reactivity, or improved selectivity for specific applications. For instance, electron-withdrawing groups on the phenyl rings would likely increase the electrophilicity of the central carbon, potentially accelerating reactions with nucleophiles. Conversely, bulky groups could enhance selectivity in sterically demanding transformations. This predictive power enables the targeted design of next-generation reagents.

A hypothetical workflow for the computational design of a modified acetal reagent is outlined in the table below.

StepComputational TaskObjective
1. Define Goal N/AEnhance reactivity for a specific nucleophilic substitution reaction.
2. Propose Modifications Build molecular models of the acetal with various substituents (e.g., -NO₂, -Cl, -OCH₃) on the benzyl rings.Create a virtual library of modified reagents.
3. Calculate Properties Perform DFT calculations (geometry optimization, electronic structure) for each modified reagent.Determine key reactivity indices (e.g., LUMO energy, partial charge on the acetal carbon).
4. Screen for Reactivity Model the reaction mechanism and calculate the activation energy for the reaction with a target nucleophile.Identify the substituent that leads to the lowest activation barrier.
5. Prioritize for Synthesis Rank the modified reagents based on predicted reactivity and synthetic accessibility.Select the most promising candidate for experimental validation.

Emerging Research Directions and Future Perspectives for N,n Dimethylformamide Dibenzyl Acetal Chemistry

Applications in Flow Chemistry and Continuous Manufacturing Processes

The integration of N,N-Dimethylformamide dibenzyl acetal (B89532) into flow chemistry and continuous manufacturing systems represents a significant, yet largely untapped, area of future research. Currently, there is a lack of specific published studies detailing the use of DMF-DBA within continuous flow reactors.

However, the known batch applications of DMF-DBA suggest considerable potential. For instance, its use in formylation and protection/deprotection sequences could be adapted to flow processes, which offer advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater consistency in product quality. Future research will likely focus on developing and optimizing flow protocols for reactions where DMF-DBA's stability and reactivity are beneficial, potentially leading to more efficient and scalable syntheses of fine chemicals and pharmaceutical intermediates.

Integration into Advanced Catalytic Systems and Asymmetric Synthesis

A promising frontier for DMF-DBA is its expanding role in advanced catalytic systems. Beyond its traditional use as a stoichiometric reagent, it is gaining attention as an organocatalyst.

Research has demonstrated that N,N-Dimethylformamide dibenzyl acetal can function as a Lewis acid catalyst in [4+2] cycloaddition reactions. Specifically, it has been shown to catalyze the reaction between vinylarenes and electron-deficient alkynes to produce 1,2-disubstituted dihydronaphthalenes. In these reactions, catalytic amounts (e.g., 5 mol%) of DMF-DBA in a solvent like toluene (B28343) at 80°C can achieve high yields, often between 85% and 90%. The proposed mechanism involves the coordination of the acetal to the alkyne, which lowers the activation energy for the cyclization.

Table 1: Organocatalytic Performance of DMF-DBA in [4+2] Cycloaddition

Reactants Catalyst Loading Solvent Temperature Yield Reference

While its role in organocatalysis is established, the application of DMF-DBA in asymmetric synthesis is a key future perspective that remains to be explored. The development of chiral versions of DMF-DBA or its use in conjunction with chiral co-catalysts could open new pathways for the enantioselective synthesis of complex molecules. This represents a significant opportunity for future research to expand the utility of formamide (B127407) acetal chemistry into the realm of stereocontrolled reactions.

Exploration of Novel Reaction Partners and Expansion of Substrate Scope

Ongoing research continues to identify new reaction partners for this compound, thereby broadening its synthetic utility. Initially recognized for its utility in forming enaminones and heterocyclic compounds, its substrate scope has expanded considerably.

A key application is the benzylation and protection of sensitive functional groups under mild conditions. For example, it has been used for the quantitative benzylation of nucleosides, a transformation that is often low-yielding with traditional reagents like benzyl (B1604629) bromide. archive.org This reactivity extends to the protection of carboxylic acids, amines, and thiols. Furthermore, its reaction with indole (B1671886) derivatives to introduce dimethylaminomethylene groups has been pivotal in the synthesis of kinase inhibitors.

More recent explorations have shown that DMF-DBA can serve as a formamidine (B1211174) precursor in reactions with selenium-containing compounds, such as selenol esters or selenoureas, to form selenium-containing heterocycles like 1,3-selenazolidines. This demonstrates its utility in accessing organoselenium compounds, which are of growing interest in medicinal chemistry and materials science.

Table 2: Selected Applications and Substrates for DMF-DBA

Application Substrate Class Product Type Reference
Benzylation Nucleosides (e.g., Uridine) N-benzyluridine archive.org
Dimethylaminomethylene Transfer Indole derivatives Intermediates for kinase inhibitors
Derivatization for Analysis Amino acids GC-MS compatible derivatives

The future in this area involves screening DMF-DBA against a wider array of functional groups and in more complex molecular settings to uncover novel transformations and further establish it as a uniquely selective reagent.

Development of More Environmentally Benign Synthetic Protocols and Reaction Media

The push towards "green chemistry" provides a compelling motivation for re-evaluating and refining synthetic methods involving this compound. A significant step in this direction is leveraging its function as an organocatalyst, which avoids the use of potentially toxic and expensive heavy metal catalysts.

Future research is expected to focus on several key areas to enhance the environmental credentials of DMF-DBA chemistry:

Solvent Selection: While reactions are often performed in solvents like DMF or toluene, future protocols may explore the use of greener alternatives such as bio-derived solvents or even solvent-free conditions where feasible.

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. The use of DMF-DBA in catalytic cycles is inherently more atom-economical than its use as a stoichiometric reagent.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures, potentially through the use of microwave irradiation or other energy-efficient technologies, will be a target for future development.

Anhydrous Conditions: The synthesis of DMF-DBA itself, and many of its subsequent reactions, requires anhydrous conditions to prevent hydrolysis. Developing more water-tolerant systems or integrated synthesis-application protocols could reduce waste and processing steps.

Potential in Advanced Materials Science, Polymer Chemistry, and Supramolecular Assemblies

The application of this compound in materials science is an emerging field with significant, albeit largely speculative, potential. While its smaller analog, DMF-DMA, has found use as a comonomer in the production of certain polymers, the role of DMF-DBA is less defined. epo.org

A notable indicator of its potential lies in patent literature, where this compound is listed as a possible component in the synthesis of positive photosensitive resin precursors. epo.org This suggests a potential role in the formulation of advanced photolithography materials or other functional polymers where its specific chemical properties could be advantageous. Vendor safety data sheets indicate that hazardous polymerization does not occur, suggesting it is stable under normal conditions but could potentially be incorporated into polymer structures under specific synthetic design. fishersci.com

The presence of two benzyl groups opens up possibilities in supramolecular chemistry. These aromatic rings could participate in π-π stacking interactions, potentially allowing DMF-DBA or its derivatives to act as building blocks for self-assembling systems, liquid crystals, or functional organic materials. However, dedicated research in this area has yet to be published, marking it as a clear opportunity for future investigation.

Q & A

What are the standard synthetic routes for preparing N,N-Dimethylformamide dibenzyl acetal, and how are reaction conditions optimized for yield?

Basic Research Question
this compound is typically synthesized via the reaction of N,N-dimethylformamide (DMF) with benzyl alcohol under acidic or catalytic conditions. A common method involves refluxing DMF with benzyl alcohol in the presence of a catalyst like 2,4,6-tri-tert-butylphenol to facilitate acetal formation. The product is then isolated via distillation under reduced pressure to minimize thermal decomposition . Optimization includes adjusting molar ratios (e.g., excess benzyl alcohol to drive equilibrium), controlling reaction temperature (80–120°C), and using anhydrous conditions to prevent hydrolysis. Purity is verified via GC-MS or NMR spectroscopy .

What reaction mechanisms explain the formation of selenium-containing heterocycles using this compound?

Advanced Research Question
DMF dibenzyl acetal acts as a formamidine precursor in reactions with selenol esters or selenoureas. The mechanism involves nucleophilic attack by selenium species at the electrophilic acetal carbon, followed by cyclization via intramolecular C–Se bond formation. For example, in synthesizing 1,3-selenazolidines, the acetal’s methoxy groups are displaced by selenol, forming a cyclic intermediate that undergoes tautomerization to stabilize the heterocycle . Competing pathways (e.g., hydrolysis or dimerization) are mitigated by using non-polar solvents (toluene) and low temperatures (0–25°C) .

How does this compound compare to other acetals in protecting carboxylic acids, and what are its deprotection conditions?

Basic Research Question
DMF dibenzyl acetal offers superior stability under basic conditions compared to dimethyl or diethyl analogs, making it ideal for multi-step syntheses. The tert-butyl-like steric bulk of benzyl groups resists nucleophilic attack, enabling selective protection of carboxylic acids in the presence of esters or amides. Deprotection is achieved under mild acidic conditions (e.g., 10% HCl in THF) at room temperature, avoiding harsh reagents that degrade sensitive substrates. A comparison of acetal stability is shown below:

Acetal TypeStability (pH 7–9)Deprotection Conditions
Dibenzyl (DMF-DBA)High10% HCl/THF, 25°C
Dimethyl (DMF-DMA)Moderate1M H2SO4, 60°C
Di-tert-butyl (DMF-DTBA)Very HighTFA, 0°C

What experimental design considerations are critical for N-alkylation of NH compounds using DMF dibenzyl acetal?

Advanced Research Question
N-Alkylation with DMF dibenzyl acetal requires precise control of stoichiometry and solvent polarity. For example, in synthesizing N-alkylated indoles, a 1:2 ratio of indole to acetal in DMF at 100°C promotes efficient alkylation without over-substitution. Competing O-alkylation is suppressed by using bulky substrates or polar aprotic solvents (DMF, DMSO). Reaction progress is monitored via TLC or in situ FTIR to track imine intermediate formation. Post-reaction, quenching with aqueous NaHCO3 removes excess acetal, and purification via column chromatography isolates the product .

How can researchers resolve contradictions in spectroscopic data for acetal-derived intermediates?

Advanced Research Question
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, DMF dibenzyl acetal-derived enamines may exhibit dual NMR signals due to keto-enol tautomerism. To resolve this, low-temperature NMR (e.g., −40°C in CD2Cl2) stabilizes the dominant tautomer. X-ray crystallography provides definitive structural confirmation, while HRMS distinguishes between isobaric species (e.g., [M+H]+ vs. [M+Na]+). Cross-validation with IR (C=O stretch at ~1650 cm⁻¹) ensures intermediate identity .

What role does DMF dibenzyl acetal play in catalytic cycloaddition reactions?

Advanced Research Question
DMF dibenzyl acetal acts as a Lewis acid catalyst in [4+2] cycloadditions between electron-deficient alkynes and vinylarenes. The acetal’s methoxy groups coordinate to alkyne π-bonds, lowering the activation energy for cyclization. For example, in synthesizing 1,2-disubstituted dihydronaphthalenes, catalytic amounts (5 mol%) of the acetal in toluene at 80°C achieve >90% yield. The mechanism involves a six-membered transition state stabilized by acetal coordination, as confirmed by DFT studies .

How can computational methods (e.g., DFT) predict the reactivity of DMF dibenzyl acetal in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways by analyzing transition states and charge distribution. For instance, DFT predicts that DMF dibenzyl acetal’s electrophilic carbon (partial charge +0.35) is susceptible to nucleophilic attack by amines, aligning with experimental observations in imine formation. Solvent effects (PCM models) refine activation energy estimates, guiding solvent selection (e.g., THF vs. DCM). Computational screening also identifies compatible substrates, reducing trial-and-error in lab workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.